Bromadol

Vue d'ensemble

Description

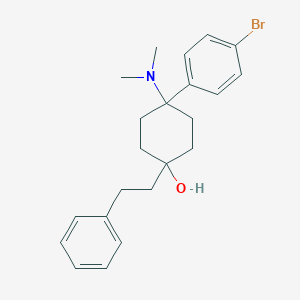

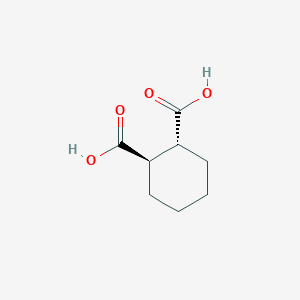

Bromadol, also known as BDPC, is a potent fully synthetic opioid with a distinctive arylcyclohexylamine chemical structure . It was developed by Daniel Lednicer at Upjohn in the 1970s .

Synthesis Analysis

Bromadol can serve as a powerful and versatile agent in medicinal chemistry . The main impurity in commercial Bromadol samples, 2-phenylethanol, was identified and can be removed by heating under vacuum . This provides an easy method to purify Bromadol for mass production .

Molecular Structure Analysis

The formal name of Bromadol is trans-4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)-cyclohexanol . Its molecular formula is C22H28BrNO and it has a formula weight of 402.4 .

Chemical Reactions Analysis

The main impurity in commercial Bromadol samples, 2-phenylethanol, was identified and can be removed by heating under vacuum . This provides an easy method to purify Bromadol for mass production .

Physical And Chemical Properties Analysis

Bromadol has a density of 1.3±0.1 g/cm³, a boiling point of 488.8±45.0 °C at 760 mmHg, and a melting point of 208 to 210 °C . It also has a molar refractivity of 108.9±0.4 cm³ and a molar volume of 312.2±5.0 cm³ .

Applications De Recherche Scientifique

Analgesic Research

Bromadol has been identified as a potent narcotic analgesic . Initial studies indicated that it was around 10,000 times the strength of morphine in animal models . This makes Bromadol a significant compound for the development of new painkillers, especially for chronic pain management.

Impurity Analysis

In the realm of analytical chemistry, Bromadol has been used to develop a quantitative analysis method for its major impurity, 2-phenylethanol, by High-Performance Liquid Chromatography (HPLC) . This research is crucial for ensuring the purity and safety of pharmaceutical compounds.

Medicinal Chemistry

As a versatile agent in medicinal chemistry, Bromadol serves as a lead compound for 4-amino-4-arylcyclohexanone derivatives , which are a potent class of analgesics . The structure-activity relationships (SARs) of these compounds are under active investigation.

Opioid Receptor Research

Bromadol’s binding affinity for the μ-opioid receptor has been quantified, with a binding K(_i) value of 1.49 nM . This research contributes to a deeper understanding of opioid receptor interactions and can aid in the design of targeted therapies for pain relief.

Nociceptin/Orphanin FQ Ligand ORL-1 Receptor System

Recent studies have utilized Bromadol as regulators for the nociceptin/orphanin FQ ligand ORL-1 receptor system . This system plays a role in pain and stress responses, and Bromadol’s interaction with it could lead to novel treatments for related disorders.

Narcotic Antagonist Activity

Research has shown that certain substitutions in the Bromadol molecule, such as m-OH substitution , induce narcotic antagonist activity . This property can be exploited to develop new therapies for opioid addiction and overdose.

Synthesis and Mass Production

Bromadol has been involved in research focusing on its synthesis and purification for mass production. The identified main impurity, 2-phenylethanol, can be removed by heating under vacuum, providing an efficient method for producing high-purity Bromadol .

Analgesic Receptor Access Optimization

Studies have indicated that p-halo substitutions in Bromadol optimize its ability to access analgesic receptors . This finding is significant for the development of more effective analgesics with fewer side effects.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Mode of Action

Opioids typically work by binding to opioid receptors in the brain and spinal cord, blocking pain signals and inducing a feeling of euphoria .

Result of Action

Bromadol is reported to have a potency around 504 times that of morphine for the more active trans-isomer . This suggests that it has a strong analgesic effect, providing significant pain relief.

Propriétés

IUPAC Name |

4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28BrNO/c1-24(2)22(19-8-10-20(23)11-9-19)16-14-21(25,15-17-22)13-12-18-6-4-3-5-7-18/h3-11,25H,12-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSUTWWKYIVBEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCC(CC1)(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201018410 | |

| Record name | Bromadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromadol | |

CAS RN |

77239-98-6 | |

| Record name | Bromadol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077239986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8HCJ9R4VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

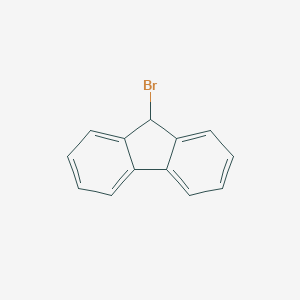

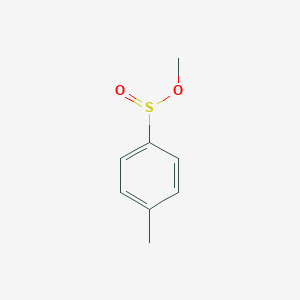

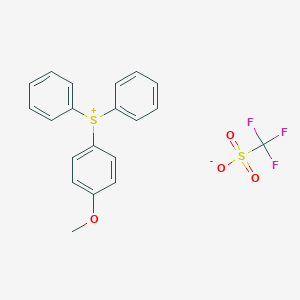

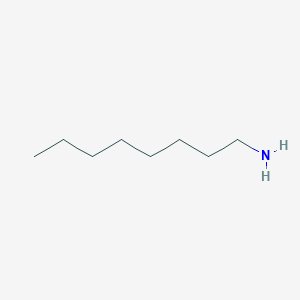

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary impurity found in commercially available Bromadol and how can it be removed?

A1: Research has identified 2-phenylethanol as a major impurity in commercially available Bromadol samples. [] This impurity can be effectively removed by heating Bromadol under vacuum. This purification method offers a straightforward approach for large-scale production of Bromadol with higher purity. []

Q2: What analytical techniques are used to assess the purity of Bromadol?

A2: High-Performance Liquid Chromatography (HPLC) is a key analytical technique employed to determine the purity of Bromadol. [] This method allows researchers to identify and quantify impurities like 2-phenylethanol, ensuring the quality and consistency of Bromadol samples for research and potential applications. []

Q3: What is the current research focus regarding novel synthetic opioids like Bromadol?

A3: Current research is actively investigating emerging non-fentanyl synthetic opioids, including Bromadol, to understand their potential presence and risks within the illicit drug market. [] This proactive approach aims to inform public health interventions and harm reduction strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one](/img/structure/B50000.png)